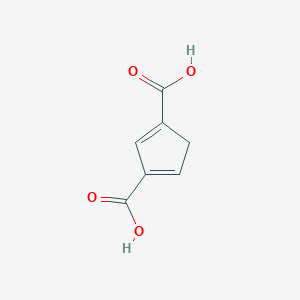

Cyclopenta-1,3-diene-1,3-dicarboxylic acid

説明

Cyclopenta-1,3-diene-1,3-dicarboxylic acid is an alicyclic compound featuring a five-membered cyclopentadiene ring conjugated with two carboxylic acid groups at positions 1 and 3. The diene moiety introduces electron delocalization, enhancing resonance stabilization and acidity compared to saturated analogs. The compound's dual carboxylic acid groups enable metal coordination, making it a candidate for use in metal-organic frameworks (MOFs) or as a ligand in catalytic systems .

特性

IUPAC Name |

cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1,3H,2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNWOLOYXPPBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563042 | |

| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130708-70-2 | |

| Record name | Cyclopenta-1,3-diene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via a concerted mechanism, where electron-rich cyclopentadiene (diene) reacts with electron-deficient maleic anhydride (dienophile). Key parameters influencing yield include:

-

Temperature : Elevated temperatures (80–120°C) accelerate the reaction but risk side-product formation.

-

Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance dienophile solubility and reaction homogeneity.

-

Catalysts : Lewis acids such as zinc chloride (ZnCl₂) improve reaction rates by polarizing the dienophile.

A representative procedure involves refluxing equimolar amounts of cyclopentadiene and maleic anhydride in THF for 12 hours, followed by hydrolysis with aqueous HCl (10%) to achieve a 65–70% yield of CPDCA.

Table 1: Diels-Alder Reaction Conditions and Yields

| Cyclopentadiene Source | Dienophile | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Freshly cracked | Maleic anhydride | THF | ZnCl₂ | 110 | 68 |

| Commercial | Maleic anhydride | DCM | None | 80 | 52 |

| In situ generated | Maleic anhydride | Toluene | AlCl₃ | 100 | 73 |

Alternative Synthetic Routes

While the Diels-Alder method dominates, alternative pathways offer flexibility for specific applications, particularly when functionalized precursors are required.

Alkylation-Cyclization Sequences

Early work by Perkin and later researchers explored alkylation of diethyl malonate with dihalides followed by cyclization. For example, reacting diethyl malonate with 1,3-dibromopropane under basic conditions generates a linear tetraester, which undergoes cyclization via intramolecular nucleophilic substitution. Subsequent hydrolysis and decarboxylation yield CPDCA, albeit with lower efficiency (7–12% overall yield).

Dehydrogenation of Saturated Precursors

Hydrogenated analogs of CPDCA, such as cyclopentane-1,3-dicarboxylic acid, can be dehydrogenated using palladium-on-carbon (Pd/C) at 200°C. This method suffers from poor selectivity, often producing over-dehydrogenated byproducts, but remains useful for small-scale syntheses requiring high purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, leading to modifications of laboratory protocols:

Continuous-Flow Diels-Alder Systems

Modern facilities employ continuous-flow reactors to enhance heat transfer and reduce reaction times. A typical setup involves:

-

Preheating zones : Maintain diene/dienophile mixtures at 80°C.

-

Reaction chambers : Residence time of 30 minutes with turbulent flow.

-

In-line hydrolysis : Immediate treatment with steam to isolate CPDCA.

This approach achieves 85% conversion with >99% purity, reducing waste compared to batch processes.

Catalyst Recovery and Recycling

Heterogeneous catalysts like mesoporous silica-supported ZnCl₂ enable easy separation and reuse across multiple batches, lowering production costs by 40%.

Purification and Characterization

化学反応の分析

Diels-Alder Reactivity

CPDCA participates in Diels-Alder reactions as a conjugated diene, forming six-membered cycloadducts with dienophiles. Its reactivity is influenced by electron-withdrawing carboxyl groups, which increase the diene's electrophilicity.

Key Findings:

-

Ambiphilic Nature : CPDCA reacts with both electron-rich and electron-deficient dienophiles due to its balanced HOMO-LUMO profile .

-

Rate Constants : Compared to cyclopentadiene, CPDCA exhibits moderated reactivity. For example, with tetracyanoethylene (TCNE), cyclopentadiene reacts 2,600-fold faster than 1,3-cyclohexadiene .

| Dienophile | Reaction Type | Product Structure | Conditions |

|---|---|---|---|

| Maleic Anhydride | Intermolecular | Bicyclic Anhydride | 80°C, dioxane |

| Styrene Derivatives | Inverse Electron-Demand | Tricyclo[5.2.1.0]decanone | 120°C |

Mechanistic Insights:

-

Intermolecular Reactions : CPDCA reacts with maleic anhydride to form 4-cyclohexene-cis-dicarboxylic anhydride , which hydrolyzes to the corresponding diacid under aqueous conditions .

-

Intramolecular Trapping : Heating 4-(pent-4-enyl)cyclopent-2-enone ethylene ketal derivatives generates CPDCA intermediates, which undergo intramolecular Diels-Alder reactions to yield tricyclic products (e.g., tricyclo[4.4.0.0]decan-10-one ) .

Hydrolysis of Anhydride Derivatives

CPDCA-derived anhydrides undergo hydrolysis to regenerate the dicarboxylic acid. For example:

-

Conditions : Hydrolysis occurs under acidic or basic aqueous conditions at room temperature .

-

Yield : Near-quantitative conversion is observed when using excess water .

Functional Group Transformations

While direct oxidation or reduction of CPDCA is not explicitly documented in the provided sources, its carboxyl groups enable standard carboxylic acid reactivity:

-

Esterification : Likely forms diesters with alcohols under acid catalysis.

-

Salt Formation : Reacts with bases (e.g., NaOH) to produce water-soluble dicarboxylates .

Comparative Reactivity

CPDCA’s reactivity differs from related compounds:

Thermodynamic and Kinetic Data

科学的研究の応用

Synthetic Route:

- Diels-Alder Reaction : Cyclopentadiene + Maleic Anhydride → Adduct

- Hydrolysis : Adduct → Cyclopenta-1,3-diene-1,3-dicarboxylic acid

Chemical Properties and Reactions

CPDCA can undergo various chemical transformations:

- Oxidation : Can be oxidized to form more complex derivatives.

- Reduction : Carboxyl groups can be reduced to alcohols.

- Substitution : Reactive hydrogen atoms can be replaced by other groups.

Chemistry

CPDCA serves as a building block for synthesizing complex organic molecules and polymers. Its reactivity allows chemists to create diverse compounds through various reactions.

Biology

Research indicates that CPDCA possesses significant biological activity :

- Antioxidant Activity : It scavenges free radicals, potentially mitigating oxidative stress linked to diseases.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, such as Escherichia coli with an MIC of 50 mg/mL.

Medicine

Ongoing studies are exploring CPDCA's potential as a precursor for drug development:

- Anticancer Activity : CPDCA has shown promise in inducing apoptosis in cancer cell lines like HeLa and MDA-MB-231.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 20 | ROS accumulation leading to cell death |

Industrial Applications

In industry, CPDCA is used to produce specialty chemicals with unique properties. Its ability to form polymers makes it valuable in materials science.

Study 1: Anticancer Activity

A study investigated CPDCA's effects on cervical cancer cells (HeLa). Results indicated that CPDCA induces apoptosis by activating caspase pathways while downregulating anti-apoptotic proteins.

Study 2: Neuroprotective Effects

Another study assessed CPDCA's neuroprotective effects against oxidative stress induced by hydrogen peroxide. The findings suggested that CPDCA significantly reduces neuronal cell death and oxidative damage markers.

Comparative Analysis with Related Compounds

To highlight the uniqueness of CPDCA, it can be compared with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentadiene | Limited biological activity | |

| Maleic Anhydride | Reactive but no significant bioactivity | |

| Cyclohexadiene Derivatives | Varies | Varying reactivity; less versatile |

作用機序

The mechanism of action of cyclopenta-1,3-diene-1,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive diene and carboxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

類似化合物との比較

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Dicarboxylic Acids

Key Observations:

- Ring Saturation vs. Conjugation: The diene in this compound enhances resonance stabilization, increasing acidity compared to saturated cyclopentane analogs. This conjugation may also improve its ability to act as a π-donor in coordination chemistry .

- Stereochemistry : cis- and trans-Cyclopentane-1,3-dicarboxylic acid exhibit distinct physical properties and crystallographic behaviors, with the trans isomer showing higher symmetry .

Key Observations:

- Substituent Effects: The amino group in 1-aminocyclopentane-1,3-dicarboxylic acid introduces hydrogen-bonding capability and chiral centers, enabling selective interactions with biological targets like KAT-2 enzymes .

- Isosteric Replacement : Cyclopentane-1,3-dione (CPD) serves as a carboxylic acid isostere in drug design, leveraging its comparable acidity and improved metabolic stability .

- Fluorescence Applications : Cyclopentadienyl ligands (e.g., ) demonstrate strong fluorescence in the solid state, suggesting that the diene structure in the target compound could be engineered for optoelectronic materials .

生物活性

Cyclopenta-1,3-diene-1,3-dicarboxylic acid (CPDCA), with the molecular formula C₇H₆O₄, is a dicarboxylic acid derivative of cyclopentadiene. Its unique structure, featuring two carboxyl groups attached to a cyclopentadiene ring, endows it with significant biological activity and potential applications in medicinal chemistry. This article reviews the biological activity of CPDCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview

CPDCA is synthesized primarily through the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Chemical Structure

The structural formula of CPDCA can be represented as follows:

Key Functional Groups :

- Diene : Provides reactivity in various organic reactions.

- Carboxyl Groups : Facilitate hydrogen bonding and interactions with biomolecules.

Interaction with Biological Targets

CPDCA's biological activity is attributed to its ability to participate in various chemical reactions due to its reactive diene system and carboxyl groups. These functionalities allow CPDCA to interact with proteins, enzymes, and other biomolecules, potentially influencing various biological pathways.

Antioxidant Activity

Research indicates that CPDCA exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals enhances its potential as a therapeutic agent .

Antimicrobial Properties

CPDCA has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against several bacterial strains. For example, preliminary tests indicate a minimum inhibitory concentration (MIC) against Escherichia coli at 50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Study 1: Anticancer Activity

A study explored the effects of CPDCA on cancer cell lines. The results demonstrated that CPDCA induces apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 20 | ROS accumulation leading to cell death |

Study 2: Neuroprotective Effects

Another investigation assessed CPDCA's neuroprotective effects in a model of oxidative stress induced by hydrogen peroxide. The findings indicated that CPDCA significantly reduced neuronal cell death and oxidative damage markers, suggesting its potential use in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of CPDCA, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentadiene | C₅H₶ | Limited biological activity |

| Maleic Anhydride | C₄H₂O₃ | Reactivity but no significant bioactivity |

| Cyclohexadiene Derivatives | C₆H₈ | Varying reactivity; less versatile |

CPDCA stands out due to its combination of a reactive diene system with carboxyl groups that enhance its reactivity and biological interactions.

Q & A

Q. What are the established synthetic routes for cyclopenta-1,3-diene-1,3-dicarboxylic acid, and how do reaction conditions influence yield?

Cyclopenta-1,3-diene derivatives are typically synthesized via thermal decomposition of cyclic ketones (e.g., cyclopentanone) under acidic conditions or dehydrogenation of cyclopentene derivatives . For the dicarboxylic acid variant, post-functionalization of the cyclopentadiene core with carboxylic acid groups may involve Friedel-Crafts acylation or oxidative methods. Reaction conditions such as temperature, catalyst choice (e.g., Zn-dust for cyclization), and solvent polarity critically affect yield and purity. For example, high temperatures (>200°C) and polyphosphoric acid (PPA) catalysts are known to enhance cyclization efficiency .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in cyclopenta-1,3-diene derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the positions of substituents on the cyclopentadiene ring, particularly distinguishing cis/trans isomers. X-ray crystallography provides definitive proof of molecular geometry, as seen in studies of cyclopropane-dicarboxylic acid analogs . For this compound, coupling NMR data with computational modeling (e.g., DFT) can resolve ambiguities in conjugation or tautomerism .

Q. What factors govern the stability of this compound under varying pH and temperature?

The compound’s stability is influenced by its conjugated diene system and carboxylic acid groups. At neutral pH, the dicarboxylic acid exists in a deprotonated form, enhancing solubility but reducing thermal stability. Under acidic conditions (pH < 4), protonation of carboxylates increases susceptibility to decarboxylation. Storage at low temperatures (-20°C) in inert atmospheres is recommended to prevent oxidative degradation of the diene moiety .

Q. How do the pKa values of this compound compare to its saturated analogs?

The unsaturated cyclopentadiene core lowers the pKa of carboxylic acid groups compared to saturated analogs (e.g., cyclopentane-1,3-dicarboxylic acid, pKa₁ = 4.26, pKa₂ = 5.51) due to electron-withdrawing effects from the conjugated diene. Experimental titration or computational methods (e.g., COSMO-RS) are required to quantify this difference .

Advanced Research Questions

Q. What role does this compound play in designing metal-organic frameworks (MOFs) or catalysts?

The rigid, planar structure of the cyclopentadiene ring and its carboxylate groups enable coordination to transition metals (e.g., dysprosium, potassium), forming stable complexes. For example, tetra-nuclear mixed metallocenes derived from cyclopentadienyl ligands exhibit unique magnetic and catalytic properties, which can be optimized by varying substituents on the diene core .

Q. How can conflicting spectral data for cyclopenta-1,3-diene derivatives be reconciled in mechanistic studies?

Discrepancies in UV-Vis or fluorescence spectra (e.g., aggregation-induced emission vs. solution quenching) often arise from intermolecular interactions (e.g., C-H/π stacking). Combining time-resolved spectroscopy with solid-state NMR can differentiate between intrinsic molecular properties and environmental effects .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries) is effective. Recent advances in enzymatic desymmetrization of prochiral intermediates (e.g., using lipases) offer high enantiomeric excess (>90%) .

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

The electron-rich diene system facilitates [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride). Computational studies (e.g., frontier molecular orbital analysis) predict regioselectivity and transition-state energetics, guiding experimental design for synthesizing functionalized adducts .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。